N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide
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Overview
Description
N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide is a complex organic compound that features a benzothiazole ring, a hexafluoropropane moiety, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods for benzothiazole derivatives include:
- Diazo-coupling reactions
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
- Microwave irradiation
- One-pot multicomponent reactions
The hexafluoropropane moiety can be introduced through fluorination reactions, often using reagents like hexafluoropropene or hexafluoropropanol. The final step involves coupling the benzothiazole derivative with the phenylpropanamide group under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of such complex compounds often employs continuous flow chemistry techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid, respectively .
- Oxidation : Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
- Reduction : Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
- Substitution : Chlorine or bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide has several scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Investigated for its potential as an enzyme inhibitor or a fluorescent probe for imaging applications .
- Medicine : Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities .
- Industry : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds:
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-6-bromobenzothiazole
Uniqueness: N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide stands out due to its unique combination of a benzothiazole ring, a hexafluoropropane moiety, and a phenylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23F6N3O2S |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H23F6N3O2S/c1-2-3-13-34-16-10-11-17-18(14-16)35-20(30-17)32-21(22(24,25)26,23(27,28)29)31-19(33)12-9-15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
IANFYGWBHHQBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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